molecular formula C21H16ClNO4 B4583113 2-(2-naphthyl)-2-oxoethyl N-(4-chlorobenzoyl)glycinate

2-(2-naphthyl)-2-oxoethyl N-(4-chlorobenzoyl)glycinate

Cat. No. B4583113
M. Wt: 381.8 g/mol
InChI Key: RLSLOFWGFKJAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multistep chemical processes, including condensation, cyclisation, and reduction reactions. For instance, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound with a somewhat similar naphthyl structure, was synthesized through a process involving the condensation of ethyl 2-chloroacetate with a hydroxy group of a naphtho[1,2-b]pyran derivative, followed by cyclisation and reduction with hydrogen in the presence of Pd/C at room temperature (Ju Liu et al., 2018).

Molecular Structure Analysis

The determination of crystal structures is crucial for understanding the molecular configuration and spatial arrangement of atoms within a compound. For related structures, X-ray diffraction and density functional theory (DFT) have been employed to analyze and confirm their geometric parameters, providing insights into their molecular conformation and stability (C. S. Chidan Kumar et al., 2014).

Chemical Reactions and Properties

The reactivity and chemical behavior of compounds like 2-(2-naphthyl)-2-oxoethyl N-(4-chlorobenzoyl)glycinate are influenced by their functional groups and molecular structure. Studies on similar naphthyl-containing compounds have shown distinct chemical reactions, such as the free-radical initiated copolymerization and reactions with iodemethane to form novel salts, demonstrating their potential in creating materials with antimicrobial and semiconducting properties (C. Soykan et al., 2013).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, solubility, and crystallinity, are critical for their application in material science and chemistry. The synthesis and characterization of related compounds provide valuable data on these properties, enabling the prediction of behavior and compatibility in various environments (G. Karayannidis et al., 1998).

Chemical Properties Analysis

Analyzing the chemical properties involves understanding the reactivity, stability, and interaction of a compound with other substances. For compounds with a naphthyl group, studies have focused on their reactivity ratios, electronic parameters, and conductivity, providing insights into their potential as organic semiconductors and their applications in electronic devices (C. Soykan et al., 2010).

Scientific Research Applications

Antiviral Applications and Catalytic Activities

Compounds derived from 2-naphthol, such as those synthesized using polyethyleneglycol bound sulfonic acid (PEG-OSO3H) as a catalyst, have shown significant antiviral activity against tobacco mosaic virus (Naidu et al., 2012). This suggests that derivatives of 2-naphthol, possibly including 2-(2-naphthyl)-2-oxoethyl N-(4-chlorobenzoyl)glycinate, could be explored for their antiviral potential.

Asymmetric Synthesis and Chemo-selectivity

The asymmetric a-allylation of glycinate with switched chemoselectivity enabled by customized bifunctional pyridoxal catalysts demonstrates the utility of glycinate derivatives in synthesizing chiral molecules. This process produces chiral multisubstituted glutamic acid esters with high yields and excellent stereoselectivity (Ma et al., 2022). Such methodologies could be applicable to the synthesis of complex molecules, including those related to 2-(2-naphthyl)-2-oxoethyl N-(4-chlorobenzoyl)glycinate, highlighting its potential in asymmetric synthesis and organic chemistry.

Environmental and Chemical Transformations

The anodic oxidation of 2-naphthol at boron-doped diamond electrodes highlights the electrochemical properties of naphthol derivatives, indicating their potential in environmental remediation and organic synthesis processes (Panizza et al., 2001). Such electrochemical properties might be relevant for the study or application of 2-(2-naphthyl)-2-oxoethyl N-(4-chlorobenzoyl)glycinate in similar contexts.

Oxidative Oligomerization

Research on the oxidative oligomerization of 2-naphthol by cis-bis(glycinato)copper(II) has shown the formation of oligomers with thermal sensing properties (Handique & Baruah, 2001). This suggests potential applications in material science and sensor development for naphthol derivatives, which could extend to 2-(2-naphthyl)-2-oxoethyl N-(4-chlorobenzoyl)glycinate.

Synthesis and Characterization of Novel Compounds

Facile synthesis and characterization of naphthidines as a new class of highly nonplanar electron donors giving robust radical cations (Desmarets et al., 2006) demonstrate the innovative approaches in creating novel compounds with unique electronic properties. This exploration could encompass compounds like 2-(2-naphthyl)-2-oxoethyl N-(4-chlorobenzoyl)glycinate, underlining its potential in electronic and material sciences.

properties

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) 2-[(4-chlorobenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO4/c22-18-9-7-15(8-10-18)21(26)23-12-20(25)27-13-19(24)17-6-5-14-3-1-2-4-16(14)11-17/h1-11H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSLOFWGFKJAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Naphthyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-naphthyl)-2-oxoethyl N-(4-chlorobenzoyl)glycinate
Reactant of Route 2
Reactant of Route 2
2-(2-naphthyl)-2-oxoethyl N-(4-chlorobenzoyl)glycinate
Reactant of Route 3
Reactant of Route 3
2-(2-naphthyl)-2-oxoethyl N-(4-chlorobenzoyl)glycinate
Reactant of Route 4
Reactant of Route 4
2-(2-naphthyl)-2-oxoethyl N-(4-chlorobenzoyl)glycinate
Reactant of Route 5
Reactant of Route 5
2-(2-naphthyl)-2-oxoethyl N-(4-chlorobenzoyl)glycinate
Reactant of Route 6
Reactant of Route 6
2-(2-naphthyl)-2-oxoethyl N-(4-chlorobenzoyl)glycinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.